molecular formula C5H8BrNO3S B14281223 {[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid CAS No. 137914-54-6

{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid

Cat. No.: B14281223
CAS No.: 137914-54-6
M. Wt: 242.09 g/mol
InChI Key: KJVDIPIYCZXKAO-UHFFFAOYSA-N
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Description

{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid is an organic compound that contains a bromoethyl group, a carbamoyl group, and a sulfanyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid typically involves multiple steps. One common method starts with the reaction of 2-bromoethanol with thiourea to form 2-bromoethylthiourea. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound. The reaction conditions often involve the use of solvents like ethanol or water and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The bromoethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA. The sulfanyl group can form disulfide bonds, affecting protein structure and function.

Comparison with Similar Compounds

Similar Compounds

    {[(2-Chloroethyl)carbamoyl]sulfanyl}acetic acid: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    {[(2-Iodoethyl)carbamoyl]sulfanyl}acetic acid: Similar structure but with an iodoethyl group instead of a bromoethyl group.

    {[(2-Bromoethyl)carbamoyl]sulfanyl}propanoic acid: Similar structure but with a propanoic acid backbone instead of an acetic acid backbone.

Uniqueness

{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid is unique due to the presence of the bromoethyl group, which can undergo specific reactions not possible with chloroethyl or iodoethyl groups. This makes it a valuable compound for certain synthetic and research applications.

Properties

CAS No.

137914-54-6

Molecular Formula

C5H8BrNO3S

Molecular Weight

242.09 g/mol

IUPAC Name

2-(2-bromoethylcarbamoylsulfanyl)acetic acid

InChI

InChI=1S/C5H8BrNO3S/c6-1-2-7-5(10)11-3-4(8)9/h1-3H2,(H,7,10)(H,8,9)

InChI Key

KJVDIPIYCZXKAO-UHFFFAOYSA-N

Canonical SMILES

C(CBr)NC(=O)SCC(=O)O

Origin of Product

United States

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